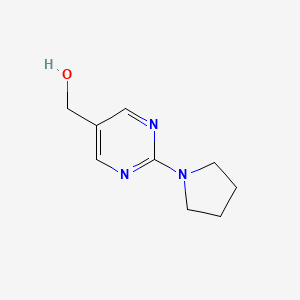

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol

説明

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes .

Mode of Action

The interaction of this compound with its targets would likely result in changes to the function of these targets, potentially altering cellular processes .

Biochemical Pathways

Given the potential targets of this compound, it could be inferred that it may affect pathways related to the function of the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and various enzymes .

Result of Action

Given its potential targets, it could be inferred that this compound may have effects on cellular processes related to these targets .

生化学分析

Biochemical Properties

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it inhibits a range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been reported to exhibit antioxidative and antibacterial properties, impacting the cell cycle and overall cellular health

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to various receptors and enzymes, such as the vanilloid receptor 1 and insulin-like growth factor 1 receptor, underscores its potential as a therapeutic agent

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound maintains its activity over extended periods, although its stability may vary depending on environmental conditions . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . These findings are critical for determining safe and effective dosage ranges for potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit enzymes such as isocitrate dehydrogenase 1 and phosphodiesterase type 5 suggests its role in modulating key metabolic processes . These interactions are vital for understanding its impact on cellular metabolism and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

生物活性

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol is a chemical compound characterized by the molecular formula C₉H₁₃N₃O. It features a pyrimidine ring substituted with a pyrrolidine group and a hydroxymethyl moiety, which suggests potential for diverse biological interactions. This article explores the biological activity of this compound, particularly its implications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The unique structure of this compound enhances its reactivity and binding affinity to various biological targets. Its combination of nitrogen-containing heterocycles and a hydroxyl group may influence its solubility and pharmacokinetic properties.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃N₃O |

| Structure Type | Pyrimidine + Pyrrolidine |

| Unique Features | Hydroxymethyl group enhances reactivity |

The biological activity of this compound has been linked to its ability to interact with specific kinases, particularly cyclin-dependent kinases (CDKs). Research indicates that similar compounds can inhibit CDK4, which plays a crucial role in cell cycle regulation, suggesting potential applications in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been reported to exhibit significant cytotoxic effects against various cancer cell lines, including A549 human pulmonary adenocarcinoma cells. In these studies, the compound was compared to established chemotherapeutics like cisplatin, demonstrating promising results in inhibiting cell proliferation .

Interaction with Protein Kinases

In vitro assays have shown that this compound can selectively inhibit certain protein kinases. A screening of 140 protein kinases revealed that the compound displayed less than 50% residual activity against AURKB and CLK2 at 10 μM concentration, indicating its potential as a selective kinase inhibitor .

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Study on A549 Cells :

- Objective : To assess cytotoxicity.

- Method : MTT assay comparing the compound to cisplatin.

- Results : Significant reduction in cell viability at concentrations as low as 100 μM.

- Kinase Inhibition Screening :

特性

IUPAC Name |

(2-pyrrolidin-1-ylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-6,13H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXXWSAQNABDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640470 | |

| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-11-7 | |

| Record name | 2-(1-Pyrrolidinyl)-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。